molecular formula C18H22ClN3O2S B15120998 7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B15120998
M. Wt: 379.9 g/mol
InChI Key: WZTAWSTWLZSUAV-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro group, a methyl group, and a morpholine-piperidine moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.

    Attachment of the Morpholine-Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Interfering with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the chloro, methyl, and morpholine-piperidine moieties.

    4-Methylbenzothiazole: Similar structure but without the chloro and morpholine-piperidine groups.

    7-Chlorobenzothiazole: Lacks the methyl and morpholine-piperidine groups.

Uniqueness

7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-piperidine moiety, in particular, enhances its potential for biological activity and makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

[1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H22ClN3O2S/c1-12-4-5-14(19)16-15(12)20-18(25-16)22-6-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4-5,13H,2-3,6-11H2,1H3

InChI Key

WZTAWSTWLZSUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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